4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-
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Overview
Description
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes pyrazole, triazole, and pyrimidine moieties. The presence of a fluorophenyl group further enhances its chemical properties, making it a valuable candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)- typically involves multi-step reactions that include the formation of the pyrazole, triazole, and pyrimidine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with hydrazine hydrate can form the pyrazole ring, which is then further reacted with triazole and pyrimidine precursors to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)- involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Similar structure but lacks the triazole ring.
Triazolo(1,5-a)pyrimidine: Contains the triazole and pyrimidine rings but lacks the pyrazole ring.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.
Uniqueness
4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-fluorophenyl)-: is unique due to its fused ring system that combines pyrazole, triazole, and pyrimidine moieties, along with the presence of a fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
141300-33-6 |
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Molecular Formula |
C12H7FN6O |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
10-(4-fluorophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C12H7FN6O/c13-7-1-3-8(4-2-7)18-6-15-19-11(20)9-5-14-17-10(9)16-12(18)19/h1-6H,(H,14,17) |
InChI Key |
OUBOJOZBYRYUMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN3C2=NC4=C(C3=O)C=NN4)F |
Origin of Product |
United States |
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